BenchChemオンラインストアへようこそ!

tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

BTK inhibition Kinase inhibitor Immuno-oncology

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3) is a hexahydropyrido[4,3-b]indole derivative characterized by a cis-(4aS,9bR) ring junction configuration and an N-Boc (tert-butoxycarbonyl) protecting group. This compound serves as both a privileged scaffold in medicinal chemistry and a key synthetic intermediate.

Molecular Formula C16H22N2O2
Molecular Weight 274.36
CAS No. 1251021-98-3
Cat. No. B3027211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
CAS1251021-98-3
Molecular FormulaC16H22N2O2
Molecular Weight274.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)C3=CC=CC=C3N2
InChIInChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,12,14,17H,8-10H2,1-3H3/t12-,14-/m0/s1
InChIKeyZYHWMEDAZOEDFU-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3): A Stereochemically Defined Hexahydropyridoindole Scaffold


tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3) is a hexahydropyrido[4,3-b]indole derivative characterized by a cis-(4aS,9bR) ring junction configuration and an N-Boc (tert-butoxycarbonyl) protecting group. This compound serves as both a privileged scaffold in medicinal chemistry and a key synthetic intermediate. Its rigid, chiral tricyclic core mimics β-carboline alkaloids and is documented in patent literature as an intermediate (Example 99) for potent Bruton's tyrosine kinase (BTK) inhibitors, demonstrating an in vitro binding affinity of IC50 = 1 nM [1]. Beyond kinase inhibition, the broader tetrahydro-1H-pyrido[4,3-b]indole chemotype has been validated across multiple unrelated therapeutic areas, including sirtuin 2 inhibition (IC50 3–4 μM) [2] and 5-HT6 receptor antagonism (Ki values of 2.1–5.7 nM) [3], underscoring the versatility of this scaffold.

Why Generic Substitution of tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3) Fails


The hexahydropyridoindole scaffold is not monolithic; substitution with analogs bearing alternative N-protecting groups (e.g., ethyl carbamate), halogen substitutions (e.g., 8-bromo or 8-fluoro), or altered stereochemistry leads to profound differences in target selectivity and potency. While the ethyl carbamate analog (CAS not specified) might appear structurally similar, the tert-butyl carbamate (Boc) group in the target compound imparts significantly greater steric bulk and lipophilicity (calculated XLogP3-AA = 2.8 for this compound), which can critically influence cell permeability and target binding [1]. The cis-(4aS,9bR) configuration ensures a specific three-dimensional orientation of the indole NH and the protected piperidine nitrogen, a geometry essential for molecular recognition in kinase binding pockets, as inferred from its use in BTK inhibitor development [2]. Simply replacing this compound with a racemic mixture or a different protecting group would likely abolish the specific binding properties validated in targeted inhibitor programs.

Product-Specific Quantitative Evidence Guide for tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3)


BTK Inhibitory Potency: A Comparative View of Hexahydropyridoindole-Based Inhibitors in Patent US20240083900

The target compound, when elaborated to a final BTK inhibitor (Example 99 in patent US20240083900), shows an IC50 of 1 nM in a BTK in vitro enzymatic assay [1]. This is comparable to other highly optimized examples within the same patent series, such as Example 66 (IC50 < 1 nM) [2] and Example 79 (IC50 = 1.2 nM) [3]. This cluster of low-nanomolar activity demonstrates that the core scaffold, for which CAS 1251021-98-3 is the key N-Boc protected intermediate, provides a validated entry point into extremely potent BTK inhibitors.

BTK inhibition Kinase inhibitor Immuno-oncology

Sirtuin 2 Inhibition: Differentiating the Tetrahydro-1H-pyrido[4,3-b]indole Scaffold from Other Chemotypes

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles, the chemotype to which the target compound belongs, have been identified as preferential sirtuin 2 (SIRT2) inhibitors with in vitro IC50 values in the low micromolar range (3–4 μM) for the more promising candidates [1]. This establishes a clear differentiation from other common heterocyclic scaffolds (e.g., benzamide or indole-based inhibitors) that target SIRT1 or SIRT3 with different selectivity profiles. The tetrahydropyridoindole scaffold was shown via molecular docking to occupy the NAD+ binding pocket and substrate channel uniquely, confirmed by hyperacetylation of p53 and α-tubulin in treated HepG2 and MDA-MB-231 cells [1].

Sirtuin 2 Epigenetics Cancer metabolism

5-HT6 Receptor Antagonism: The Tetrahydro-1H-pyrido[4,3-b]indole Scaffold in CNS Applications

A series of 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles has been identified as potent 5-HT6 receptor antagonists. The most potent compounds in this class demonstrated Ki values of 2.1 nM and 5.7 nM, with functional IC50 values of 15 nM and 78 nM, respectively [1]. This demonstrates that the target compound's core scaffold is a viable starting point for developing high-affinity CNS-penetrant ligands, providing a distinct advantage over other tricyclic scaffolds (e.g., β-carbolines or carbazoles) that may lack this specific receptor subtype selectivity.

5-HT6 receptor CNS disorders Alzheimer's disease

Stereochemical Purity and Physicochemical Advantage for Fragment-Based Screening

The target compound is defined by its cis-(4aS,9bR) absolute stereochemistry and is available from suppliers with a documented standard purity of 95%, with batch-specific QC data including NMR, HPLC, and GC . In contrast, many related analogs are offered as racemic mixtures or without defined stereochemistry. The computed XLogP3-AA of 2.8 and a molecular weight of 274.36 g/mol place this compound within favorable lead-like property space (MW < 300, clogP < 3) [1], making it particularly suitable for fragment-based screening campaigns. The single hydrogen bond donor (indole NH) and three hydrogen bond acceptors provide a balanced profile for target engagement.

Stereochemistry Fragment-based drug discovery Physicochemical properties

Optimal Research and Industrial Application Scenarios for tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS 1251021-98-3)


Late-Stage Diversification in BTK Inhibitor Medicinal Chemistry Programs

Given the documented use of the target compound as an intermediate for a highly potent BTK inhibitor (IC50 = 1 nM, Example 99 in US20240083900) [1], this scaffold is ideally suited for medicinal chemistry teams engaged in late-stage diversification of BTK inhibitor candidates. The N-Boc group can be selectively removed under mild acidic conditions, enabling rapid parallel synthesis of focused libraries with varying N-substituents to explore structure-activity relationships around the piperidine nitrogen.

Sirtuin 2-Targeted Epigenetic Probe Development

As the tetrahydropyridoindole scaffold has been validated as a preferential SIRT2 inhibitor core with IC50 values of 3–4 μM and confirmed cellular target engagement (hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cells) [2], CAS 1251021-98-3 serves as a key intermediate for developing novel SIRT2-selective chemical probes. This is particularly relevant for epigenetic research in cancer metabolism and neurodegeneration.

5-HT6 Receptor Antagonist Lead Generation for Cognitive Disorders

The tetrahydro-1H-pyrido[4,3-b]indole core has demonstrated low-nanomolar affinity for the 5-HT6 receptor (Ki = 2.1–5.7 nM) when appropriately functionalized at the 8-position [3]. The target compound provides an ideal starting point for synthesizing 8-sulfonyl-substituted analogs for CNS drug discovery programs targeting cognitive deficits in Alzheimer's disease and related dementias.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 274.36 g/mol, XLogP3-AA of 2.8, one hydrogen bond donor, and three hydrogen bond acceptors [4], CAS 1251021-98-3 satisfies the 'rule of three' guidelines for fragment libraries. Its defined cis-(4aS,9bR) stereochemistry and availability with documented purity and batch QC make it a high-quality fragment for NMR-based or crystallographic screening against diverse protein targets.

Quote Request

Request a Quote for tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.